molecular formula C12H19NO B078388 (R)-(-)-2-tert-Butylamino-1-phenylethanol CAS No. 14467-51-7

(R)-(-)-2-tert-Butylamino-1-phenylethanol

Cat. No.: B078388
CAS No.: 14467-51-7
M. Wt: 193.28 g/mol
InChI Key: NRVOOKOHYKJCPB-NSHDSACASA-N
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Description

®-(-)-2-tert-Butylamino-1-phenylethanol is a chiral compound that belongs to the class of secondary alcohols It is characterized by the presence of a phenyl group attached to the first carbon atom and a tert-butylamino group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-2-tert-Butylamino-1-phenylethanol typically involves the reduction of the corresponding ketone, ®-2-tert-butylamino-1-phenylpropan-1-one, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of ®-(-)-2-tert-Butylamino-1-phenylethanol may involve the use of catalytic hydrogenation techniques. This method employs a chiral catalyst to achieve high enantioselectivity and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-2-tert-Butylamino-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products:

    Oxidation: ®-2-tert-Butylamino-1-phenylpropan-1-one

    Reduction: ®-2-tert-Butylamino-1-phenylpropane

    Substitution: ®-2-tert-Butylamino-1-phenylpropyl halides

Scientific Research Applications

®-(-)-2-tert-Butylamino-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with chiral centers.

    Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-(-)-2-tert-Butylamino-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, leading to the desired biochemical effects. The pathways involved may include the inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

  • (S)-(+)-2-tert-Butylamino-1-phenylethanol
  • ®-(-)-2-tert-Butylamino-1-phenylpropan-1-one
  • ®-2-tert-Butylamino-1-phenylpropane

Comparison: ®-(-)-2-tert-Butylamino-1-phenylethanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer, (S)-(+)-2-tert-Butylamino-1-phenylethanol, the ®-isomer may exhibit different pharmacological activities and binding affinities. The presence of the tert-butylamino group also differentiates it from other similar compounds, influencing its reactivity and interaction with molecular targets.

Properties

IUPAC Name

(1R)-2-(tert-butylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVOOKOHYKJCPB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537231
Record name (1R)-2-(tert-Butylamino)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14467-51-7
Record name (1R)-2-(tert-Butylamino)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-tert-Butylamino-1-phenylethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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